potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.:
Cat. No.: VC16018709
Molecular Formula: C8H8KNO7Si
Molecular Weight: 297.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8KNO7Si |
|---|---|
| Molecular Weight | 297.33 g/mol |
| IUPAC Name | potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1 |
| Standard InChI Key | IKLCKTBOBQJLLS-ZOBQOELFSA-M |
| Isomeric SMILES | C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].O=[Si]=O.[K+] |
| Canonical SMILES | C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects its intricate stereochemistry and functional groups:
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Bicyclic Core: The bicyclo[3.2.0]heptane system consists of a seven-membered ring with two bridging oxygen and nitrogen atoms, creating a rigid, fused structure.
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Stereochemistry: The (2R,3Z,5R) configuration specifies the spatial arrangement of substituents, including a Z-configured hydroxyethylidene group at position 3 and a carboxylate at position 2.
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Dioxosilane Component: The SiO₂ group contributes to the compound’s stability and reactivity, enabling interactions with biological membranes and synthetic substrates.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈KNO₇Si |
| Molecular Weight | 297.33 g/mol |
| IUPAC Name | As above |
| Canonical SMILES | C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+] |
| PubChem Compound ID | 146681197 |
Synthesis and Preparation
Palladium-Catalyzed Cyclization
The synthesis of this compound centers on palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, a method optimized for constructing nitrogen-containing bicyclic systems. Key steps include:
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Substrate Activation: Cyclopentene derivatives are functionalized with hydroxyl and carboxyl groups under inert conditions.
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Palladium-Mediated Ring Closure: Pd(0) catalysts facilitate the formation of the bicyclo[3.2.0]heptane framework, with stereochemical control achieved via chiral ligands.
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Post-Functionalization: Introduction of the dioxosilane group occurs through silane oxidation, followed by potassium salt formation to enhance solubility.
Challenges and Optimization
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Steric Hindrance: The bicyclic structure’s rigidity complicates intermediate purification, necessitating chromatographic techniques with polar solvents.
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Yield Improvement: Current protocols report yields of 40–60%, with ongoing research focusing on ligand design and reaction temperature modulation.
Biological Activity and Mechanisms
Antibacterial Efficacy
The compound demonstrates potent activity against Gram-positive pathogens, notably MRSA, with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. Comparative studies against Escherichia coli and Pseudomonas aeruginosa show reduced efficacy (MIC > 16 µg/mL), suggesting selectivity for Gram-positive membranes.
Proposed Mechanisms of Action
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Membrane Disruption: The dioxosilane group interacts with lipid bilayers, inducing permeability and ion leakage.
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Cell Wall Synthesis Inhibition: Structural analogs of β-lactams may interfere with penicillin-binding proteins (PBPs), though direct evidence remains under investigation.
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Reactive Oxygen Species (ROS) Generation: Preliminary data suggest that the compound elevates intracellular ROS levels in S. aureus, contributing to oxidative stress.
In Vitro Studies
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Time-Kill Assays: A 3-log reduction in MRSA viability was observed within 6 hours at 2× MIC, comparable to vancomycin.
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Biofilm Inhibition: Sub-MIC concentrations (1 µg/mL) reduced biofilm formation by 50% in S. epidermidis.
Applications and Industrial Relevance
Antimicrobial Agents
The compound’s MRSA-targeting activity positions it as a candidate for topical antiseptics and wound dressings. Hybrid formulations with silver nanoparticles or chitosan are under exploration to broaden the antimicrobial spectrum.
Materials Science
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Silicon-Based Polymers: The dioxosilane moiety enables incorporation into silicones, enhancing thermal stability and surface hydrophobicity.
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Catalytic Supports: Functionalized silica matrices derived from the compound exhibit improved activity in Heck coupling reactions.
Synthetic Intermediates
The bicyclic core serves as a scaffold for diversifying nitrogen-containing heterocycles, with applications in pharmaceutical lead optimization.
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